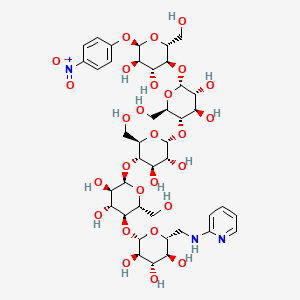
Benzeneseleninic acid
Descripción general
Descripción
El Compuesto de Selenio 1 es un miembro de la familia de los calcógenos, que incluye oxígeno, azufre y telurio. El selenio fue descubierto en 1817 por J.J. Berzelius en Suecia. Es un no metal con el número atómico 34 y es conocido por sus diversos estados de oxidación, incluyendo -2, +4 y +6 . Los compuestos de selenio han ganado una atención significativa debido a sus aplicaciones en síntesis orgánica, ciencia de materiales y procesos biológicos .
Mecanismo De Acción
El mecanismo de acción del Compuesto de Selenio 1 implica su incorporación en selenoproteínas, que sirven a diversas funciones en el cuerpo. El selenio se metaboliza a selenofosfato y selenocisteína, que luego se incorporan a las proteínas a través de un mecanismo único de codificación genética . Estas selenoproteínas actúan como antioxidantes, protegiendo las células del daño oxidativo y regulando la inflamación .
Compuestos Similares:
- Dióxido de selenio
- Selenometionina
- Selenocisteína
- Selenóxidos
- Diseleniuros
Comparación: El Compuesto de Selenio 1 es único debido a sus estados de oxidación y reactividad específicos. A diferencia de los compuestos de azufre, los compuestos de selenio tienden a reducirse en los sistemas biológicos, lo que los hace más efectivos como antioxidantes . Además, los compuestos de selenio tienen aplicaciones distintas en la ciencia de los materiales y la medicina, diferenciándolos de otros compuestos de calcógeno .
Análisis Bioquímico
Biochemical Properties
Benzeneseleninic acid plays a significant role in biochemical reactions, particularly as an oxidizing and deprotecting reagent. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can oxidize sulfhydryl groups in peptides to form disulfide bonds, which are crucial for the structural stability and biological activity of peptides . Additionally, this compound can deprotect acetamidomethyl groups in peptides, facilitating the formation of multi-cyclic peptides with disulfide bonds and thioether bridges
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression and alterations in cellular metabolism. Furthermore, this compound has been reported to affect the redox state of cells, which can influence various cellular functions, including cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an oxidizing agent. It can oxidize thiol groups in proteins and peptides, leading to the formation of disulfide bonds . This oxidation process is crucial for the structural integrity and function of many proteins. Additionally, this compound can interact with other biomolecules, such as nucleic acids, by inducing oxidative modifications . These modifications can affect the stability and function of nucleic acids, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under mild conditions, but it can degrade over time, especially in the presence of light and heat . This degradation can lead to a decrease in its oxidizing activity and, consequently, its effectiveness in biochemical reactions. Long-term exposure to this compound has been reported to cause oxidative damage to cells, leading to alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, this compound can be toxic and cause adverse effects, including oxidative damage to tissues and organs . Studies have reported threshold effects, where the beneficial effects of this compound are observed at low doses, but toxicity occurs at higher doses . These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and redox regulation. It can interact with enzymes such as glutathione peroxidase and thioredoxin reductase, which play crucial roles in maintaining cellular redox balance . By modulating the activity of these enzymes, this compound can influence metabolic flux and metabolite levels. Additionally, this compound can affect the levels of reactive oxygen species and other redox-active molecules, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can also affect its biological activity, with higher concentrations observed in tissues with high oxidative activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism and redox regulation . Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its activity and function. For example, the presence of specific targeting sequences can direct this compound to the mitochondria, where it can modulate mitochondrial function and oxidative stress .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El Compuesto de Selenio 1 puede sintetizarse a través de varios métodos. Un enfoque común implica la reacción de selenio elemental con sustratos orgánicos en condiciones controladas. Por ejemplo, el dióxido de selenio se puede utilizar como agente oxidante para introducir selenio en moléculas orgánicas . Otro método implica el uso de óxido de selenio (IV) y sistemas de hidroperóxido como "reactivos verdes" para la oxidación de diferentes grupos funcionales orgánicos .
Métodos de Producción Industrial: La producción industrial del Compuesto de Selenio 1 a menudo implica reacciones de oxidación a gran escala utilizando dióxido de selenio. El proceso generalmente incluye la reacción de selenio elemental con oxígeno para formar dióxido de selenio, que luego se utiliza en reacciones posteriores para producir el compuesto de selenio deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Compuesto de Selenio 1 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, el dióxido de selenio puede oxidar alquenos para formar epóxidos y dioles . También puede participar en la oxidación de sulfuros a sulfóxidos y aminas secundarias a nitronas .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en reacciones con el Compuesto de Selenio 1 incluyen peróxido de hidrógeno, hidroperóxido de t-butilo y varios sustratos orgánicos. Las reacciones se llevan a cabo típicamente en condiciones suaves para garantizar la selectividad y el rendimiento .
Productos Principales: Los productos principales formados a partir de reacciones que involucran el Compuesto de Selenio 1 incluyen epóxidos, dioles, sulfóxidos, nitronas y ácidos carboxílicos .
Aplicaciones Científicas De Investigación
El Compuesto de Selenio 1 tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
- Selenium dioxide
- Selenomethionine
- Selenocysteine
- Selenoxides
- Diselenides
Comparison: Selenium Compound 1 is unique due to its specific oxidation states and reactivity. Unlike sulfur compounds, selenium compounds tend to be reduced in biological systems, making them more effective as antioxidants . Additionally, selenium compounds have distinct applications in materials science and medicine, setting them apart from other chalcogen compounds .
Propiedades
IUPAC Name |
benzeneseleninic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2Se/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHKGDVGLJJAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220238 | |
| Record name | Benzeneseleninic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6996-92-5 | |
| Record name | Benzeneseleninic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6996-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneseleninic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneseleninic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Seleninobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]-](/img/structure/B1205800.png)
